molecular formula C10H8Cl2N2Ni B6291110 (2,2'-Bipyridine)nickel dichloride CAS No. 22775-90-2

(2,2'-Bipyridine)nickel dichloride

Cat. No.: B6291110
CAS No.: 22775-90-2
M. Wt: 285.78 g/mol
InChI Key: NSWRSAFGHPRHGG-UHFFFAOYSA-L
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Description

(2,2’-Bipyridine)nickel dichloride is an organometallic compound with the chemical formula C10H8Cl2N2Ni. It is commonly used as a catalyst in various chemical reactions, particularly in organic synthesis. The compound typically appears as a pink to red-brown crystalline solid and is soluble in organic solvents like ethanol and dimethylformamide but insoluble in water .

Mechanism of Action

Target of Action

It’s known that this compound is often used as a transition metal catalyst in organic synthesis reactions .

Mode of Action

(2,2’-Bipyridine)nickeldichloride interacts with its targets through its ability to act as a catalyst. It facilitates various reactions such as cycloaddition of alkenes and addition reactions of unsaturated bonds . The exact mode of interaction can vary depending on the specific reaction it is catalyzing.

Biochemical Pathways

The compound plays a role in the synthesis of nickel nanoparticles. It undergoes thermal degradation to yield size-controlled nickel nanoparticles. This process involves the elimination of bipyridine, leading to coordinative unsaturation on the Ni(0) center, which paves the way for the formation of zero-valent nickel .

Pharmacokinetics

It’s known that the compound is soluble in organic solvents like ethanol and dimethylformamide, but insoluble in water . This suggests that its bioavailability could be influenced by these properties.

Result of Action

The result of the action of (2,2’-Bipyridine)nickeldichloride is the facilitation of various organic synthesis reactions. In the case of nanoparticle synthesis, it leads to the formation of size-controlled nickel nanoparticles .

Action Environment

The action, efficacy, and stability of (2,2’-Bipyridine)nickeldichloride can be influenced by environmental factors. For instance, it’s stable in air and water but may decompose at high temperatures . Additionally, the rate of heating and the flow rate of argon gas can affect the purity, particle size, and shape of the resulting nickel nanoparticles .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,2’-Bipyridine)nickel dichloride is generally synthesized by reacting 2,2’-bipyridine with nickel chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to ensure stability .

Industrial Production Methods

Industrial production of (2,2’-Bipyridine)nickel dichloride follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature and atmosphere, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2,2’-Bipyridine)nickel dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various nickel complexes with different oxidation states and ligand environments. These products are often used as catalysts in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2’-Bipyridine)nickel dichloride is unique due to its balance of stability and reactivity, making it a versatile catalyst in various chemical reactions. Its ability to undergo multiple types of reactions and form stable complexes with different ligands sets it apart from other similar compounds .

Properties

IUPAC Name

dichloronickel;2-pyridin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2.2ClH.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWRSAFGHPRHGG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ni]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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